2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold attached to an imidazole ring. The bicyclo[1.1.1]pentane structure is known for its high strain and three-dimensional character, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active compounds, contributing to the compound’s potential in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole typically involves the construction of the bicyclo[1.1.1]pentane core followed by the attachment of the imidazole ring. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of large quantities of the compound, making it feasible for use in drug discovery and other applications.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can act as a ligand for metal ions, influencing enzymatic activity and other biochemical processes . The bicyclo[1.1.1]pentane core adds three-dimensional character to the molecule, potentially enhancing its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A simple BCP structure without additional functional groups.
Bicyclo[1.1.1]pentylamine: A BCP derivative with an amine group, used in drug discovery.
Bicyclo[1.1.1]pentyl alcohol: A BCP derivative with an alcohol group, used in materials science.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is unique due to the combination of the bicyclo[1.1.1]pentane core and the imidazole ring. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-1H-imidazole |
InChI |
InChI=1S/C8H10N2/c1-2-10-7(9-1)8-3-6(4-8)5-8/h1-2,6H,3-5H2,(H,9,10) |
InChI Key |
JFPJOMVFMBCDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.